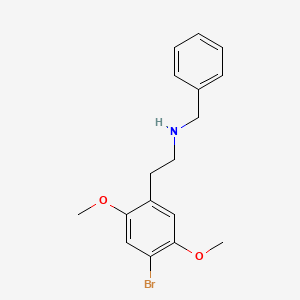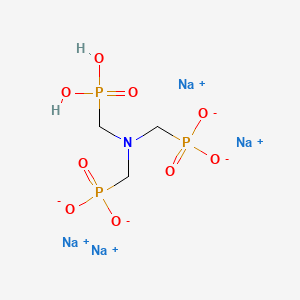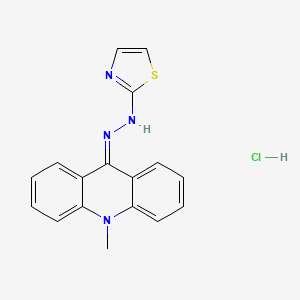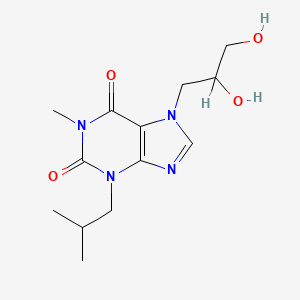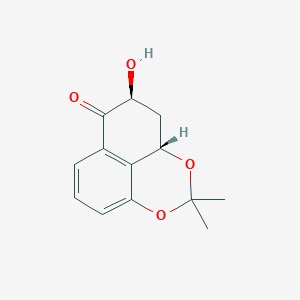
2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three hydroxyl groups and an acetonide protective group, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- typically involves multiple steps, starting from readily available precursors. One common method involves the hydroxylation of 1-tetralone, followed by the protection of the hydroxyl groups using acetonide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The acetonide group provides stability, protecting the hydroxyl groups from unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trihydroxy-1-tetralone: Lacks the acetonide protective group, making it more reactive but less stable.
2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, cis-(+/-)-: Similar structure but different stereochemistry, which can affect its reactivity and biological activity.
Uniqueness
2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- is unique due to its specific stereochemistry and the presence of the acetonide protective group. These features contribute to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
110838-54-5 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(5S,7S)-7-hydroxy-3,3-dimethyl-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-8-one |
InChI |
InChI=1S/C13H14O4/c1-13(2)16-9-5-3-4-7-11(9)10(17-13)6-8(14)12(7)15/h3-5,8,10,14H,6H2,1-2H3/t8-,10-/m0/s1 |
InChI Key |
BLAVGHXHGJQTRX-WPRPVWTQSA-N |
Isomeric SMILES |
CC1(O[C@H]2C[C@@H](C(=O)C3=C2C(=CC=C3)O1)O)C |
Canonical SMILES |
CC1(OC2CC(C(=O)C3=C2C(=CC=C3)O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


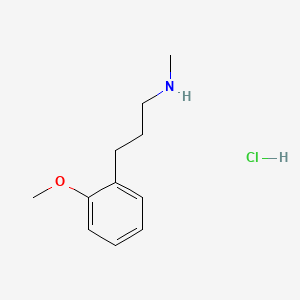
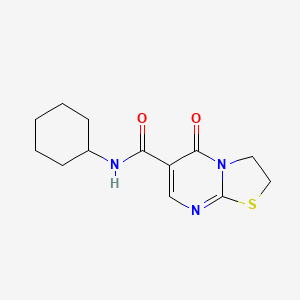
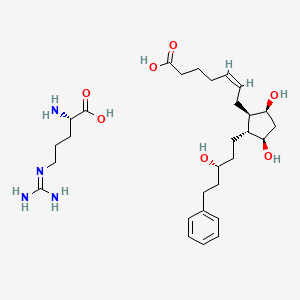

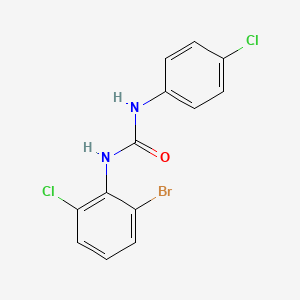
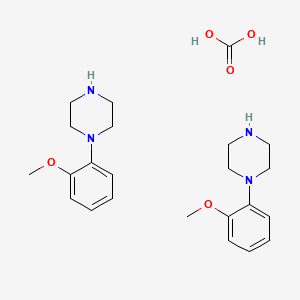
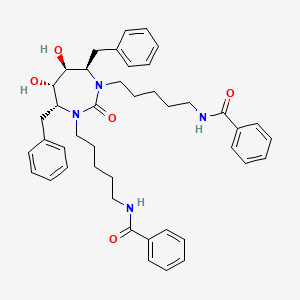
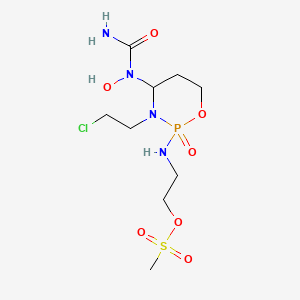
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
